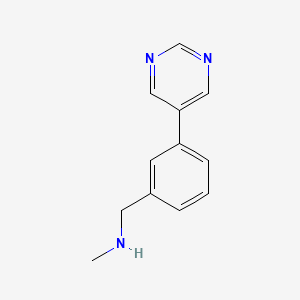
Barusiban
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barusiban has been used in trials studying the treatment of Infertility and In Vitro Fertilisation (IVF) Treatment.
科学的研究の応用
Tocolytic Agent in Preterm Labor
Barusiban is primarily researched for its application as a tocolytic agent to manage preterm labor. Studies have shown its effectiveness in suppressing oxytocin-induced preterm labor in non-human primates. In these studies, barusiban demonstrated a capacity to effectively suppress uterine contractility in response to repeated oxytocin challenge, suggesting its potential therapeutic effectiveness in long-term treatment of preterm labor (Reinheimer et al., 2006). Another study evaluated the effect of barusiban in threatened preterm labor at late gestational age, highlighting its safety profile but noting its similar efficacy to placebo in stopping preterm labor (Thornton et al., 2009).
Placental Transfer
Research has also focused on the placental transfer of barusiban, an important aspect considering its potential use in pregnant women. A study reported limited placental transfer of barusiban in rabbit, monkey, and human models, suggesting the ex vivo human cotyledon model's usefulness in assessing future drug candidates for pregnant women (Helmer et al., 2020).
Comparison with Other Tocolytics
Barusiban has been compared to other tocolytics like atosiban in terms of efficacy and duration of action. A study highlighted barusiban's higher potency and longer duration of action compared to atosiban, which could offer improved treatment options for preterm labor (Reinheimer et al., 2005). Another study examined barusiban's inhibitory effect on oxytocin-induced contractions in preterm and term pregnant women, underscoring its potential as a tocolytic agent (Pierzynski et al., 2004).
Oxytocin Receptor Binding
Barusiban's mechanism of action involves interaction with oxytocin receptors. Studies have delved into understanding the binding domains of the oxytocin receptor for barusiban, highlighting its selectivity compared to other antagonists (Gimpl et al., 2005).
Novel Study Designs
Unique study designs have been employed to investigate barusiban, such as a study involving pregnant and neonatal monkeys, which included behavioral and immunological endpoints. This approach allowed for a comprehensive assessment of barusiban's effects on both maternal and offspring well-being (Rasmussen et al., 2007).
特性
CAS番号 |
285571-64-4 |
|---|---|
製品名 |
Barusiban |
分子式 |
C40H63N9O8S |
分子量 |
830.1 g/mol |
IUPAC名 |
(4S,7S,10S,13S,16R)-N-[(2S)-5-amino-1-hydroxypentan-2-yl]-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(2R)-butan-2-yl]-16-(1H-indol-3-ylmethyl)-N-methyl-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C40H63N9O8S/c1-6-23(3)34-38(55)46-31(20-32(42)51)36(53)45-29(40(57)49(5)26(22-50)11-10-16-41)14-17-58-18-15-33(52)44-30(19-25-21-43-28-13-9-8-12-27(25)28)37(54)47-35(24(4)7-2)39(56)48-34/h8-9,12-13,21,23-24,26,29-31,34-35,43,50H,6-7,10-11,14-20,22,41H2,1-5H3,(H2,42,51)(H,44,52)(H,45,53)(H,46,55)(H,47,54)(H,48,56)/t23-,24+,26+,29+,30-,31+,34+,35+/m1/s1 |
InChIキー |
UGNGRKKDUVKQDF-IHOMMZCZSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCSCCC(=O)N[C@@H](C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)[C@@H](CCCN)CO)CC(=O)N)[C@H](C)CC |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)C(CCCN)CO)CC(=O)N)C(C)CC |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)C(CCCN)CO)CC(=O)N)C(C)CC |
その他のCAS番号 |
285571-64-4 |
配列 |
WIXNXX |
同義語 |
barusiban |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1609595.png)
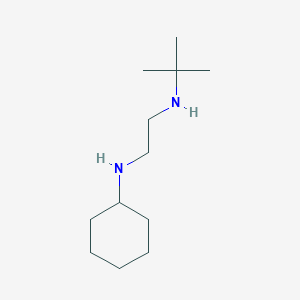
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1609599.png)
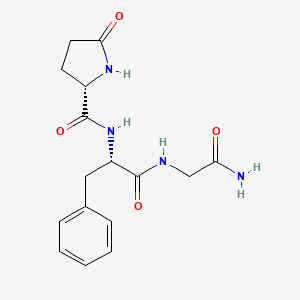


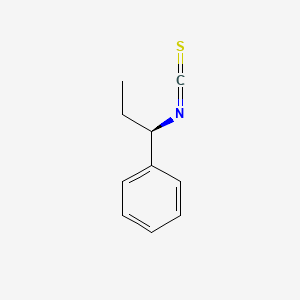
![5-(dimethylamino)-N-[(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]naphthalene-1-sulfonamide](/img/structure/B1609606.png)
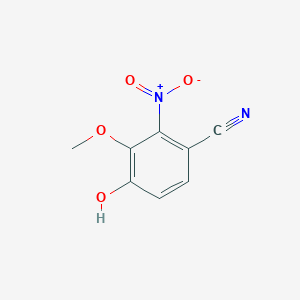
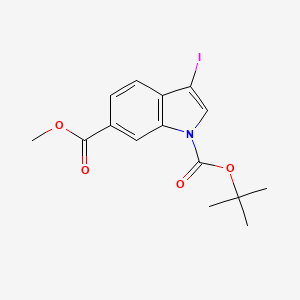
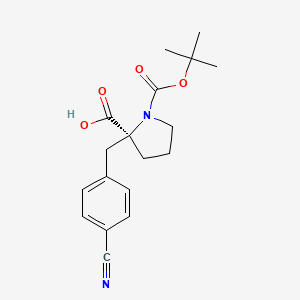
![4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1609612.png)
